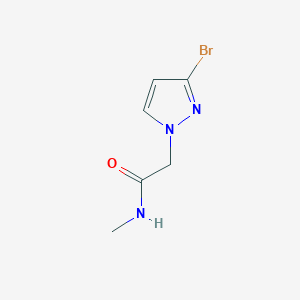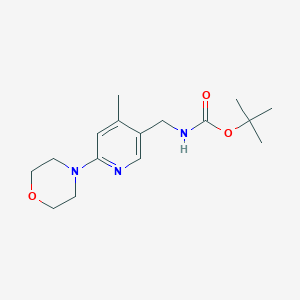
tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C16H25N3O3. It is often used in research and industrial applications due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate typically involves the reaction of 4-methyl-6-morpholinopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparación Con Compuestos Similares
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Uniqueness: tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack the morpholine ring or have different substituents .
Propiedades
Fórmula molecular |
C16H25N3O3 |
|---|---|
Peso molecular |
307.39 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20) |
Clave InChI |
KOLFSOVEJUKZGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




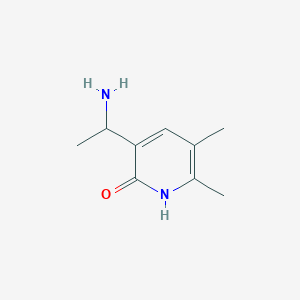

![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11791806.png)
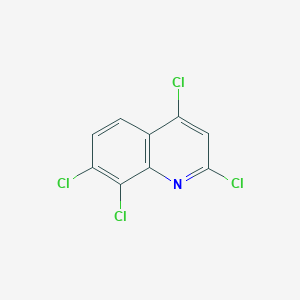
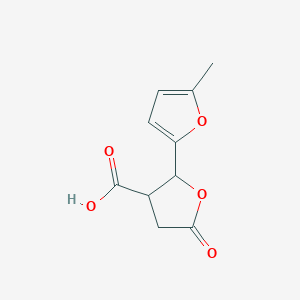
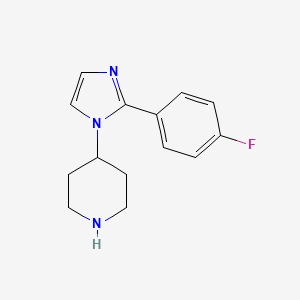
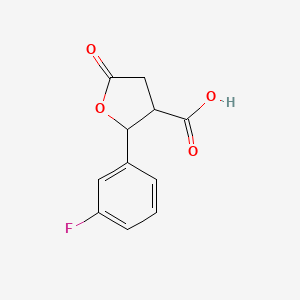


![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)

